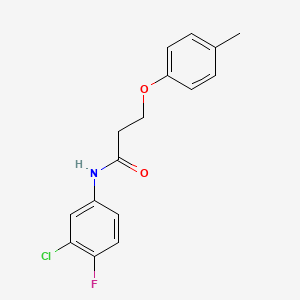
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide involves its binding to specific targets in cells, including ion channels, enzymes, and receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to bind to the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by suppressing the production of vascular endothelial growth factor. In immune cells, this compound reduces the activation of T cells and macrophages by suppressing the production of pro-inflammatory cytokines. In neurons, this compound modulates the activity of sodium channels involved in pain sensation, thereby reducing the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound-based therapies for cancer and inflammation. Another area of interest is the investigation of this compound as a potential treatment for neuropathic pain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on ion channels, enzymes, and receptors.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol to form 3-(4-methylphenoxy)-4-fluoroaniline. This intermediate product is then reacted with 3-chloropropionyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, this compound has been investigated as a potential treatment for neuropathic pain by modulating the activity of ion channels involved in pain sensation.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-12-4-7-15(18)14(17)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNSFKCQSFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)

![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
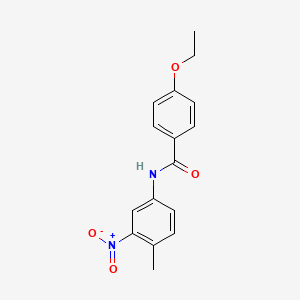
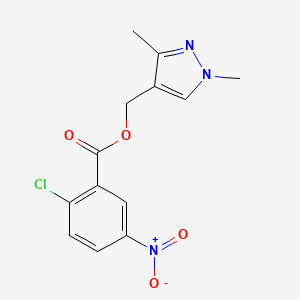
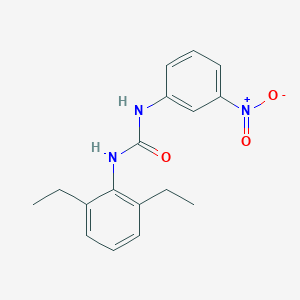
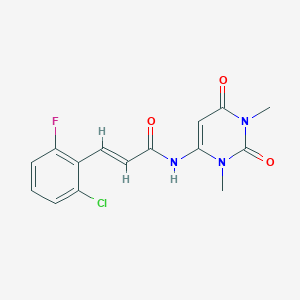

![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)